molecular formula C10H8BrN2NaO3 B2507956 sodium2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 2375270-73-6

sodium2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate

Cat. No.: B2507956
CAS No.: 2375270-73-6
M. Wt: 307.079
InChI Key: ZLNNDFJZKKSRBF-UHFFFAOYSA-M
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Description

Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a bromine atom and a methoxy group in the structure of this compound suggests that it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including microwave irradiation, which has been shown to be an efficient and environmentally friendly method . The reaction conditions often involve the use of neutral or weakly basic organic solvents at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as Al2O3 and TiCl4 can enhance the efficiency of the reaction and reduce the need for solvent recovery and disposal .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is unique due to the presence of both a bromine atom and a methoxy group, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives. These structural features may enhance its reactivity and potential therapeutic applications.

Properties

IUPAC Name

sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3.Na/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13;/h2,4-5H,3H2,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNNDFJZKKSRBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)CC(=O)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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